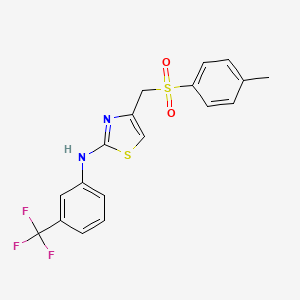

4-Methyl-1-(((4-((3-(trifluoromethyl)phenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)benzene

Description

Properties

IUPAC Name |

4-[(4-methylphenyl)sulfonylmethyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2S2/c1-12-5-7-16(8-6-12)27(24,25)11-15-10-26-17(23-15)22-14-4-2-3-13(9-14)18(19,20)21/h2-10H,11H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCHWTKCCWAFRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(((4-((3-(trifluoromethyl)phenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)benzene typically involves multiple steps. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the trifluoromethyl group via a trifluoromethylation reaction. The sulfonyl group is then added through a sulfonation reaction. Each step requires specific reagents and conditions, such as the use of strong acids or bases, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(((4-((3-(trifluoromethyl)phenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

This compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules with potential applications in materials science and nanotechnology.

Biology

4-Methyl-1-(((4-((3-(trifluoromethyl)phenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)benzene has been studied for its interactions with biological molecules:

- Enzyme Inhibition: Research indicates that similar compounds can inhibit specific enzymes, making them candidates for drug development targeting metabolic pathways.

- Protein Binding Studies: Its ability to bind to proteins allows it to be used in studies aimed at understanding protein-ligand interactions .

Medicine

The potential therapeutic effects of this compound are being explored:

- Neurological Applications: Similar compounds have shown efficacy in controlling brain inflammation processes, suggesting potential use in treating neuroinflammatory conditions .

- Antimicrobial Activity: The structural features of this compound may contribute to its effectiveness against certain pathogens, making it a candidate for developing new antimicrobial agents .

Case Studies

Several studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(((4-((3-(trifluoromethyl)phenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the thiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Containing Agrochemicals

The sulfonyl group is a hallmark of sulfonylurea herbicides, such as metsulfuron-methyl and triflusulfuron-methyl (, Page 28). While these compounds share a sulfonyl bridge, their core structures and biological targets differ significantly from the target compound:

Key Differences :

- The target compound lacks the sulfonylurea bridge and triazine ring critical for herbicidal activity in sulfonylureas.

- Its thiazole ring may confer distinct binding properties compared to triazine-based agrochemicals.

Thiazole Derivatives

Thiazole-containing compounds are prevalent in medicinal chemistry due to their role in hydrogen bonding and π-π stacking. For example:

- Sulfathiazole (antibiotic): Features a sulfonamide group but lacks the trifluoromethyl and methylsulfonyl-benzene moieties.

- Ritonavir (antiretroviral): Contains a thiazole ring but is structurally distinct due to peptide-like linkages.

The target compound’s 3-(trifluoromethyl)phenylamino group enhances metabolic stability and lipophilicity, a feature shared with kinase inhibitors (e.g., gefitinib) but absent in classical thiazole drugs.

Trifluoromethyl-Substituted Compounds

The CF3 group is a common bioisostere in agrochemicals and pharmaceuticals. For instance:

- Trifluralin (herbicide): Contains CF3 but lacks a sulfonyl or thiazole group.

- Celecoxib (COX-2 inhibitor): Features a trifluoromethyl-pyrazole motif.

The target compound’s CF3 group likely improves target binding and resistance to oxidative metabolism, similar to these analogs.

Biological Activity

4-Methyl-1-(((4-((3-(trifluoromethyl)phenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)benzene, known by its CAS number 853297-04-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C13H16F3N3O2S

- Molecular Weight : 287.28 g/mol

- InChI Key : MFOSAHLGQDMTAV-UHFFFAOYSA-N

Anticancer Activity

Research indicates that compounds with thiazole moieties often exhibit significant anticancer properties. A study demonstrated that derivatives of thiazole showed cytotoxic effects against various cancer cell lines, including Jurkat and A-431 cells. The presence of trifluoromethyl and sulfonyl groups in the structure enhances the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells .

The proposed mechanism of action for 4-Methyl-1-(((4-((3-(trifluoromethyl)phenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)benzene involves:

- Inhibition of Bcl-2 : This compound may inhibit the Bcl-2 protein, which is known to prevent apoptosis in cancer cells. By blocking Bcl-2 activity, the compound could promote cell death in malignancies .

- Cell Cycle Arrest : Studies suggest that thiazole derivatives can induce cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation .

Cytotoxicity Studies

A comparative analysis of cytotoxicity against different cell lines reveals the following IC50 values for 4-Methyl-1-(((4-((3-(trifluoromethyl)phenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)benzene:

| Cell Line | IC50 (µM) |

|---|---|

| Jurkat | < 10 |

| A-431 | < 15 |

| HT29 | < 12 |

These results indicate a promising profile for further development as an anticancer agent.

Study 1: Thiazole Derivatives in Cancer Treatment

A recent study focused on a series of thiazole derivatives similar to our compound. These derivatives were evaluated for their antiproliferative activity against various cancer cell lines. The study found that certain substitutions on the thiazole ring significantly enhanced cytotoxicity, particularly in compounds featuring trifluoromethyl groups .

Study 2: Mechanistic Insights into Bcl-2 Inhibition

Another investigation utilized molecular dynamics simulations to explore how compounds similar to 4-Methyl-1 interact with Bcl-2. The findings suggested that hydrophobic interactions play a crucial role in binding affinity, which correlates with increased cytotoxic effects observed in vitro .

Q & A

Q. Basic Research Focus

- Sulfonyl group : Confirm via IR spectroscopy (asymmetric S=O stretching at 1350–1300 cm) and NMR (singlet for methyl group at ~2.5 ppm) .

- Thiazole ring : Use NMR to identify C-S (110–120 ppm) and C-N (150–160 ppm) signals. LC-MS/MS fragmentation patterns can distinguish thiazole degradation products .

How can computational modeling predict the compound's binding affinity to target proteins?

Q. Advanced Research Focus

- Docking studies : Utilize AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinase domains). Validate with molecular dynamics simulations (100 ns trajectories) to assess stability .

- QSAR models : Corrogate substituent effects (e.g., CF vs. CH) on binding using Hammett σ constants or logP values .

What are the stability profiles of this compound under varying storage conditions?

Q. Basic Research Focus

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for sulfonamides) .

- Photodegradation : Expose to UV light (254 nm) and monitor degradation via HPLC. Store in amber vials at -20°C for long-term stability .

How can researchers optimize the compound's solubility for in vitro assays?

Q. Advanced Research Focus

- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to prevent precipitation. Measure solubility via nephelometry .

- Prodrug derivatives : Introduce hydrophilic groups (e.g., PEG chains) at the sulfonyl or amino positions while retaining activity .

What are the key challenges in scaling up synthesis without compromising yield?

Q. Advanced Research Focus

- Catalyst optimization : Replace stoichiometric bases (e.g., NaHCO) with catalytic systems (e.g., DMAP) to reduce waste .

- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation and scalability .

How does the compound's logP value impact its pharmacokinetic properties?

Q. Basic Research Focus

- logP determination : Measure via shake-flask method (octanol/water partition). A logP >3 suggests high membrane permeability but potential bioavailability issues .

- In silico prediction : Compare experimental logP with ChemAxon or ACD/Labs predictions to refine computational models .

What methodologies are recommended for analyzing metabolite formation in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.